Antioxidant Potency in Cardiac Mitochondria: BM-910228 vs. Carvedilol and Tocopherol Analogs
In a model of ADP/FeSO₄-induced lipid peroxidation in isolated rat heart mitochondria, BM-910228 (the hydroxylated carvedilol analog structurally incorporating the 4-[2-(cyclohexylamino)-1-hydroxypropyl]phenol motif) inhibited thiobarbituric acid-reactive substance (TBARS) formation with an IC₅₀ of 0.22 µM, compared to 6 µM for carvedilol, 125 µM for α-tocopheryl succinate, and 31 µM for Trolox [1]. This represents a ~27-fold greater potency than the parent drug carvedilol and a >500-fold enhancement over the classical antioxidant α-tocopherol in this system.
| Evidence Dimension | Inhibition of lipid peroxidation (IC₅₀) |
|---|---|
| Target Compound Data | BM-910228 IC₅₀ = 0.22 µM |
| Comparator Or Baseline | Carvedilol IC₅₀ = 6 µM; α-Tocopheryl succinate IC₅₀ = 125 µM; Trolox IC₅₀ = 31 µM |
| Quantified Difference | BM-910228 is 27-fold more potent than carvedilol; 568-fold more potent than α-tocopheryl succinate; 141-fold more potent than Trolox |
| Conditions | ADP/FeSO₄-induced oxidative damage in isolated rat heart mitochondria; TBARS assay |
Why This Matters
For researchers procuring a reference compound to study oxidative stress in cardiac models, the ~27-fold higher antioxidant potency of this structural class versus carvedilol directly impacts experimental design and dose selection, making substitution with carvedilol alone insufficient for investigating metabolite-mediated cardioprotection.
- [1] Santos, D. J., et al. (2001). Inhibition of heart mitochondrial lipid peroxidation by non-toxic concentrations of carvedilol and its analog BM-910228. Biochemical Pharmacology, 61(2), 155-164. View Source
